molecular formula C10H11ClN2S B1271407 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine CAS No. 439693-52-4

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Cat. No.: B1271407
CAS No.: 439693-52-4
M. Wt: 226.73 g/mol
InChI Key: HRULXTDXJYTJPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thieno[3,2-d]pyrimidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound.

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULXTDXJYTJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373801
Record name 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439693-52-4
Record name 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439693-52-4
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Synthesis routes and methods

Procedure details

6-tert-Butyl-thieno[3,2-d]pyrimidin-4-ol (500 mg, 2.40 mmol, 1 eq.) and phosphorous oxychloride (4.48 mL, 48.0 mmol, 20 eq.) were refluxed under nitrogen for 1.5 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated NaHCO3, 1× with brine. Dried and stripped in vacuo to give 250 mg of amber solids as product. LCMS detects (M+H)+=227.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4.48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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